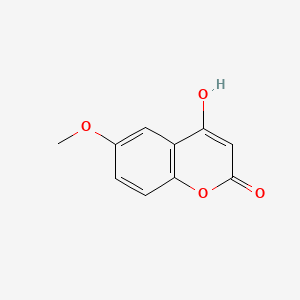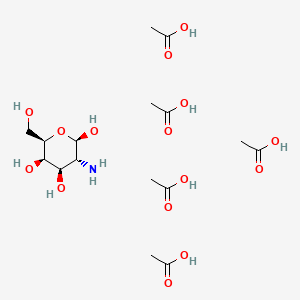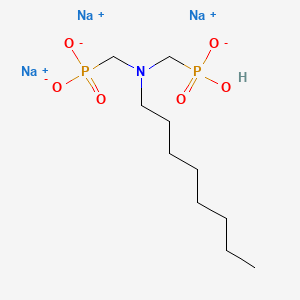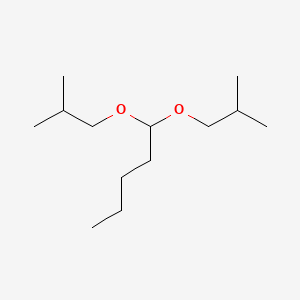
4-N,4-N-dimethylpyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-N,4-N-dimethylpyrimidine-4,5-diamine” is a chemical compound with the molecular formula C6H10N4 . It has a molecular weight of 138.17 . The IUPAC name for this compound is N4,N~4~-dimethyl-4,5-pyrimidinediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 . This compound contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 pyrimidine .Physical And Chemical Properties Analysis
The melting point of “this compound” is between 103-109 degrees Celsius .Scientific Research Applications
Regioselectivity in Free Radical Bromination
A study by Thapa et al. (2014) explored the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines, which can offer insights into the chemical behavior and potential applications of related pyrimidine compounds. The research demonstrated that the nitrogen in the ring acts inductively, affecting the bromination's regioselectivity, indicating the complex interactions within such molecules and their potential for specific chemical manipulations and applications (Thapa, Brown, Balestri, & Taylor, 2014).
Hybrid Catalysts in Pyrimidine Synthesis
Parmar, Vala, & Patel (2023) discussed the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries. This review highlights the versatile applications of pyrimidine derivatives in drug development and the innovative use of catalysts to enhance synthesis efficiency, suggesting potential research and industrial applications for compounds like 4-N,4-N-dimethylpyrimidine-4,5-diamine (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
Person et al. (1989) reviewed the tautomerism of nucleic acid bases, including pyrimidines, and the effects of molecular interactions on tautomeric equilibria. Understanding these interactions is fundamental for research into DNA and RNA's structural and functional aspects, where pyrimidine derivatives play a critical role (Person et al., 1989).
Health Benefits of Pyrimidine Derivatives
Zhang et al. (2019) explored the health benefits of 4,4-dimethyl phytosterols, closely related to the pyrimidine class, emphasizing the potential for disease prevention and the interaction with the endogenous cannabinoid system. This research underlines the biomedical applications and therapeutic potential of pyrimidine derivatives (Zhang, Liu, Chang, Jin, Zhang, & Wang, 2019).
Optical Sensors and Biological Applications
Jindal & Kaur (2021) reviewed biologically significant pyrimidine appended optical sensors, highlighting the use of pyrimidine derivatives in developing optical sensors and their broad biological and medicinal applications. This review illustrates the potential of pyrimidine compounds in technological and biomedical fields, suggesting areas where this compound could be explored (Jindal & Kaur, 2021).
Properties
IUPAC Name |
4-N,4-N-dimethylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVMQAJLCWUEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13784-16-2 |
Source


|
| Record name | 4-N,4-N-dimethylpyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
![7H-Pyrrolo[2',1':2,3]imidazo[4,5-g][1,3]benzoxazole](/img/structure/B576512.png)

![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/no-structure.png)




